ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate
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Overview
Description
Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is an organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This particular compound holds promise for various research and industrial applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate typically involves multiple steps, beginning with the preparation of key intermediates. One common route involves the following steps:
Formation of the Ethylsulfanyl Intermediate: Ethyl mercaptan reacts with an appropriate halogenated precursor under basic conditions.
Synthesis of the Quinazolinone Core: The ethylsulfanyl intermediate reacts with anthranilic acid or its derivatives to form the quinazolinone core structure.
Esterification: The final step involves the esterification of the quinazolinone intermediate with benzoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
The industrial production of this compound generally follows the same synthetic route but is scaled up to accommodate larger quantities. Efficient mixing, temperature control, and purification techniques are crucial to ensuring high yields and product purity. Continuous flow reactors and automated systems are often employed to optimize production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the ethylsulfanyl group to a sulfone or sulfoxide under oxidizing conditions.
Reduction: Reduction of the quinazolinone ring or the ester group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions occur at the benzoate ester or quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinazolinones or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool for medicinal and organic chemistry.
Biology
In biological research, ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is studied for its potential bioactivity. Its quinazolinone core is associated with enzyme inhibition, which can be exploited for developing new drugs.
Medicine
In medicine, preliminary studies suggest potential anti-inflammatory and anticancer properties. It is being explored for its ability to inhibit specific molecular targets associated with these conditions.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility allows for the synthesis of various derivatives with different functional properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action primarily involves the inhibition of specific enzymes and receptors. The quinazolinone core structure interacts with active sites of target proteins, leading to altered biological activity. The ethylsulfanyl group further enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate: Similar structure but with a methyl group instead of an ethylsulfanyl group.
Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate: Similar structure but with a methylsulfanyl group.
Uniqueness
Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is unique due to the presence of the ethylsulfanyl group, which significantly impacts its chemical reactivity and biological activity. This differentiates it from similar compounds and makes it a subject of interest for further research.
And that wraps it up! Quite a journey through the world of this compound. Fascinating stuff, right?
Properties
IUPAC Name |
ethyl 3-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-18(23)13-8-7-9-14(12-13)21-17(22)15-10-5-6-11-16(15)20-19(21)25-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZKONZDBZLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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